molecular formula C51H82O22 B150515 Pseudoprotogracillin CAS No. 637349-03-2

Pseudoprotogracillin

Cat. No. B150515
M. Wt: 1047.2 g/mol
InChI Key: JNZLXJWNXMGDGS-CRPAHPMISA-N
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Description

Pseudoprotogracillin is a natural product found in Dioscorea futschauensis . It is a steroidal saponin .


Molecular Structure Analysis

The molecular formula of Pseudoprotogracillin is C51H82O22 . Its molecular weight is 1047.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Pseudoprotogracillin has a molecular weight of 1047.2 g/mol . Its molecular formula is C51H82O22 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Application in Traditional Chinese Medicine

  • Summary of the Application : Pseudoprotogracillin is one of the major bioactive constituents in Dioscoreae Nipponicae Rhizoma (DNR), a traditional herbal medicine widely used for relieving cough and asthma, eliminating rheumatic aches, alleviating pain, and improving blood circulation .
  • Methods of Application or Experimental Procedures : A simple and environmentally friendly extraction method based on natural deep eutectic solvents (NADESs) was established to extract four bioactive steroidal saponins, including pseudoprotogracillin, from DNR . The extraction parameters were optimized using response surface methodology. The optimal extraction conditions are extraction time, 23.5 min; liquid–solid ratio, 57.5 mL/g; and water content, 54% .
  • Results or Outcomes : The four steroidal saponins were recovered from NADESs by D101 macroporous resin with a satisfactory recovery yield between 67.27% and 79.90% . This research demonstrates that NADESs are a suitable green media for the extraction of the bioactive steroidal saponins from DNR, and have a great potential as possible alternatives to organic solvents for efficiently extracting bioactive compounds from natural products .

Separation and Analysis of Saponins

  • Summary of the Application : Saponins, including pseudoprotogracillin, are natural secondary metabolites composed of sapogenin and a sugar chain . To better control the quality of saponins, ensure their biological activity and clinical therapeutic effect, and expand the development and application of saponins, various separation and analytical methods have been developed .
  • Methods of Application or Experimental Procedures : Ionic liquids and high-performance countercurrent chromatography are the most popular extraction and separation techniques for saponins . Liquid chromatography can be used in combination with different detectors to achieve qualitative or quantitative analysis and quality control of saponin compounds in medicinal materials and their preparations .
  • Results or Outcomes : This research provides the latest valuable insights and references for the analytical methods and continued development and application of saponins .

Animal Research

  • Summary of the Application : There is overwhelming scientific consensus worldwide that some animals are still needed in order to make medical progress . Where animals are used in research projects, they are used as part of a range of scientific techniques . These might include human trials, computer modelling, cell culture, statistical techniques, and others .
  • Methods of Application or Experimental Procedures : Animals are only used for parts of research where no other techniques can deliver the answer . A living body is an extraordinarily complex system. You cannot reproduce a beating heart in a test tube or a stroke on a computer .
  • Results or Outcomes : Animal research benefits animals too: more than half the drugs used by vets were developed originally for human medicine .

Separation and Analysis of Saponins

  • Summary of the Application : Saponins, including pseudoprotogracillin, are natural secondary metabolites composed of sapogenin and a sugar chain . To better control the quality of saponins, ensure their biological activity and clinical therapeutic effect, and expand the development and application of saponins, various separation and analytical methods have been developed .
  • Methods of Application or Experimental Procedures : Ionic liquids and high-performance countercurrent chromatography are the most popular extraction and separation techniques for saponins . Liquid chromatography can be used in combination with different detectors to achieve qualitative or quantitative analysis and quality control of saponin compounds in medicinal materials and their preparations .
  • Results or Outcomes : This research provides the latest valuable insights and references for the analytical methods and continued development and application of saponins .

Animal Research

  • Summary of the Application : There is overwhelming scientific consensus worldwide that some animals are still needed in order to make medical progress . Where animals are used in research projects, they are used as part of a range of scientific techniques . These might include human trials, computer modelling, cell culture, statistical techniques, and others .
  • Methods of Application or Experimental Procedures : Animals are only used for parts of research where no other techniques can deliver the answer . A living body is an extraordinarily complex system. You cannot reproduce a beating heart in a test tube or a stroke on a computer .
  • Results or Outcomes : Animal research benefits animals too: more than half the drugs used by vets were developed originally for human medicine .

Safety And Hazards

The safety data sheet for Pseudoprotogracillin suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .

Future Directions

While specific future directions for Pseudoprotogracillin are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . The utilization of the microbial genomics approach could improve the odds of antibiotic development having a more successful outcome .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZLXJWNXMGDGS-CRPAHPMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudoprotogracillin

Citations

For This Compound
43
Citations
L Guo, SL Zeng, Y Zhang, P Li, EH Liu - Journal of Pharmaceutical and …, 2016 - Elsevier
Steroidal saponins, which exhibit multiple pharmacological effects, are the major bioactive constituents in herbal medicines from Dioscoreae species. In this study, a sensitive method …
Number of citations: 25 www.sciencedirect.com
GY Yang, JN Song, YQ Chang, L Wang, YG Zheng… - Molecules, 2021 - mdpi.com
… , protogracillin, pseudoprotodioscin, and pseudoprotogracillin) and the total four steroidal … protodioscin > protogracillin > pseudoprotodioscin > pseudoprotogracillin. It was obvious that …
Number of citations: 33 www.mdpi.com
H Qi, F Feng, J Zhai, F Chen, T Liu, F Zhang, F Zhang - Talanta, 2019 - Elsevier
… Furthermore, although zingiberensis new saponin and pseudoprotogracillin produced the same fragment ions both in positive and negative modes, for the first time we noticed that in …
Number of citations: 14 www.sciencedirect.com
H Chen, L Wang, C Wang, Y Zhang, H Yu… - Phytochemical …, 2022 - Wiley Online Library
… content of pseudoprotogracillin is relatively higher in DST from Hunan Province. In DST from Hubei Province, the contents of dioscin, gracillin, and pseudoprotogracillin are relatively …
G Yang, P Liu, H Shi, W Fan, X Feng, J Chen… - … of Chromatography B, 2022 - Elsevier
… The reference compounds of protodioscin, protogracillin, methyl protodioscin, pseudoprotodioscin, pseudoprotogracillin, dioscin and gracillin were obtained from Chengdu Push …
Number of citations: 4 www.sciencedirect.com
M Liao, C Dai, M Liu, J Chen, Z Chen, Z Xie… - … of Pharmaceutical and …, 2016 - Elsevier
… curves exhibited good linearity (r > 0.999) over the range of 10–20,000 ng/mL for protodioscin and 2–4000 ng/mL for protogracillin, pseudoprotodioscin and pseudoprotogracillin. The …
Number of citations: 5 www.sciencedirect.com
H Liu, Z Xiong, F Li, G Qu, H Kobayashi… - Chemical and …, 2003 - jstage.jst.go.jp
Optical rotations were measured with a Perkin-Elmer 241 polarimeter at 20. IR spectra (KBr) were taken on a JASCO A-102 spectrometer. 1H-and 13C-NMR spectra were measured …
Number of citations: 49 www.jstage.jst.go.jp
JF Feng, YN Tang, H Ji, ZG Xiao, L Zhu… - Oxidative medicine and …, 2017 - hindawi.com
… as protodioscin (1), protogracillin (2), pseudoprotodioscin (3), dioscin (5), gracillin (6), polyphyllin V (7), and diosgenin (8) and peak 4 was tentatively identified as pseudoprotogracillin (4…
Number of citations: 26 www.hindawi.com
G Yang, H Shi, X Feng, D Zhang, J Chen, S Jing… - … Quantitative Analysis of … - papers.ssrn.com
… pseudoprotodioscin, pseudoprotogracillin, dioscin and gracillin were obtained from 143 … and pseudoprotogracillin, there were no substituents at the C-22 position, and the 342 …
Number of citations: 0 papers.ssrn.com
G Yang, W Fan, H Shi, X Feng, D Zhang… - … Quantitative Analysis of … - papers.ssrn.com
… pseudoprotodioscin, pseudoprotogracillin, dioscin and gracillin were obtained from 139 … and pseudoprotogracillin, there were no substituents at the C-22 position, and the 327 …
Number of citations: 0 papers.ssrn.com

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